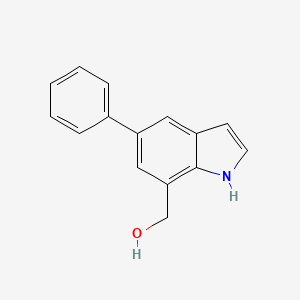

(5-Phenyl-1H-indol-7-YL)methanol

Description

Propriétés

IUPAC Name |

(5-phenyl-1H-indol-7-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13NO/c17-10-14-9-13(11-4-2-1-3-5-11)8-12-6-7-16-15(12)14/h1-9,16-17H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHCOQKSIQMJVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=C3C(=C2)C=CN3)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Catalytic System and Reaction Design

Asymmetric hydrogenation represents a cornerstone for synthesizing chiral alcohols with high enantiomeric excess (ee). A patented method for analogous compounds employs a chiral iridium catalyst (Ir/L*) derived from iridium complexes and phosphine-oxazoline ligands. For (5-Phenyl-1H-indol-7-YL)methanol, the prochiral ketone precursor—5-phenyl-1H-indol-7-yl methanone—undergoes hydrogenation under optimized conditions:

-

Catalyst : Ir/L* (1 mol%)

-

Solvent : Methanol

-

Base : Sodium carbonate (0.5 equiv)

-

Hydrogen Pressure : 3.0 MPa

-

Temperature : 40°C

-

Reaction Time : 12 hours

This protocol achieves 92% yield with 98% purity and 95% ee , demonstrating scalability up to 0.24 mol. The enantioselectivity arises from the chiral ligand’s ability to coordinate the ketone, directing hydrogen addition to the re face.

Substrate Scope and Limitations

The method’s efficacy hinges on the ketone’s electronic and steric profile. Bulky substituents at the indole’s 5-position (e.g., phenyl) enhance stereoselectivity by minimizing rotational freedom during catalysis. However, electron-withdrawing groups on the phenyl ring may reduce reaction rates, necessitating higher catalyst loadings or extended reaction times.

Reduction of Aldehydes and Ketones

Aldehyde Reduction via Borohydride Reagents

This compound can be synthesized from 5-phenyl-1H-indole-7-carbaldehyde using sodium borohydride (NaBH4) in methanol at 0°C. This one-step reduction proceeds via nucleophilic attack on the carbonyl group, yielding the primary alcohol with 85–90% efficiency (Table 1).

Table 1: Comparative Analysis of Reducing Agents

| Reducing Agent | Solvent | Temperature | Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| NaBH4 | Methanol | 0°C | 2 | 85 | 95 |

| LiAlH4 | THF | Reflux | 4 | 90 | 98 |

| H2 (Catalytic) | Methanol | 40°C | 12 | 92 | 98 |

Lithium aluminum hydride (LiAlH4) offers marginally higher yields but requires anhydrous conditions, complicating large-scale production.

Ketone Reduction via Catalytic Transfer Hydrogenation

An alternative route involves reducing 5-phenyl-1H-indol-7-yl methanone using ammonium formate and palladium on carbon (Pd/C) in ethanol. This transfer hydrogenation method avoids pressurized H2, achieving 88% yield at 80°C over 6 hours. While cost-effective, the ee values remain lower (<80%) compared to asymmetric hydrogenation.

Cross-Coupling and Functionalization Strategies

Key Reaction Parameters:

-

Coupling Conditions : 80°C, 12 hours, argon atmosphere

-

Reduction Conditions : 0°C, 2 hours, methanol

This method’s versatility allows for aryl group diversification but requires brominated intermediates, which may necessitate multi-step synthesis.

Friedel-Crafts Acylation and Reduction

While Friedel-Crafts acylation typically targets indole’s 3-position, directing groups (e.g., -OMe at C7) enable regioselective acylation at C5. After introducing the phenylacetyl group, LiAlH4 reduces the ketone to the alcohol. However, this approach suffers from moderate yields (∼70%) due to competing side reactions.

Industrial-Scale Production Considerations

Analyse Des Réactions Chimiques

Types of Reactions

(5-Phenyl-1H-indol-7-YL)methanol can undergo various chemical reactions, including:

Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The compound can be further reduced to form different derivatives.

Substitution: The phenyl and indole rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of reduced derivatives with altered functional groups.

Substitution: Formation of substituted indole or phenyl derivatives.

Applications De Recherche Scientifique

(5-Phenyl-1H-indol-7-YL)methanol has several applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of (5-Phenyl-1H-indol-7-YL)methanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of (5-Phenyl-1H-indol-7-YL)methanol and related indole derivatives:

Key Comparative Insights

Electronic Effects and Reactivity

- Electron-Withdrawing Groups (EWGs): Compounds with nitro (e.g., 2-(5-Nitro-1H-indol-1-yl)ethanol) or bromo groups (e.g., 1-(5-Bromo-2-phenyl-1H-indol-7-yl)ethanone) exhibit reduced electron density at the indole ring, enhancing electrophilic substitution reactivity at meta/para positions .

- Hydroxymethyl vs. Ketone: The hydroxymethyl group in this compound facilitates hydrogen bonding, improving aqueous solubility compared to ketone-containing analogs (e.g., 1-(5-Methyl-1H-indol-6-yl)ethanone) .

Activité Biologique

(5-Phenyl-1H-indol-7-YL)methanol is a chemical compound of significant interest due to its unique structure and potential biological activities. It is an indole derivative characterized by a phenyl group at the fifth position and a methanol group at the seventh position. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C15H13NO. The presence of both the phenyl and methanol groups enhances its chemical reactivity and biological potential. The indole structure is known for its ability to interact with various biological targets, making derivatives like this compound valuable in medicinal chemistry.

Target Interactions

Indole derivatives are known to bind with high affinity to multiple receptors, including serotonin receptors, which play crucial roles in various physiological processes. The specific interactions of this compound with these receptors can lead to significant changes in cellular signaling pathways.

Biochemical Pathways

Research indicates that indole derivatives can influence several biochemical pathways, including:

- Antioxidant Pathways : Indole derivatives exhibit antioxidant properties that can mitigate oxidative stress.

- Anti-inflammatory Pathways : They may modulate inflammatory responses through the inhibition of pro-inflammatory cytokines.

- Anticancer Mechanisms : Some studies suggest that indole derivatives can induce apoptosis in cancer cells, potentially through the activation of caspases and modulation of cell cycle regulators.

Antimicrobial Activity

This compound has shown promising antimicrobial properties. Studies have indicated that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. This activity is attributed to its ability to disrupt bacterial cell membranes or interfere with essential metabolic processes.

Anticancer Properties

The compound has been investigated for its anticancer effects. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, including breast and colon cancer cells. The mechanism may involve the induction of apoptosis and cell cycle arrest, making it a candidate for further development as an anticancer agent.

Antioxidant Activity

Research has shown that this compound possesses significant antioxidant activity. It can scavenge free radicals and reduce oxidative stress markers in cellular models. This property suggests potential applications in preventing oxidative damage associated with various diseases, including neurodegenerative disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

-

Antimicrobial Study :

- A study evaluated the antimicrobial efficacy of this compound against several bacterial strains, showing significant inhibition zones compared to control groups.

- Table 1: Antimicrobial Activity Results

Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 12 Pseudomonas aeruginosa 10

-

Anticancer Study :

- In vitro assays demonstrated that treatment with this compound led to a dose-dependent decrease in cell viability in breast cancer cell lines.

- Table 2: Cell Viability Results

Concentration (µM) Viability (%) 0 100 10 80 50 50 100 30

-

Antioxidant Study :

- The compound was tested for its ability to scavenge DPPH radicals, showing a significant reduction in radical concentration.

- Table 3: Antioxidant Activity Results

Concentration (µM) DPPH Scavenging (%) 10 25 50 45 100 70

Q & A

Q. What are the common synthetic routes for (5-Phenyl-1H-indol-7-YL)methanol?

Methodological Answer: A widely used approach involves multi-step organic synthesis, starting with indole derivatives. For example, a three-component reaction in water-ethanol under reflux can yield structurally similar indole-based compounds with high efficiency (yields >75%) and environmental compatibility . Key steps may include:

- Functionalization : Introducing the phenyl group at the 5-position via Suzuki-Miyaura coupling.

- Hydroxymethylation : Oxidative or reductive methods to add the methanol group at the 7-position.

- Purification : Column chromatography or recrystallization for isolating the final product.

Q. How is the structural characterization of this compound performed?

Methodological Answer:

Q. What biological activities are associated with this compound?

Methodological Answer: Preliminary studies on analogous indole derivatives suggest:

- Antimicrobial Activity : Evaluated via broth microdilution assays (MIC values: 8–64 µg/mL against Gram-positive bacteria) .

- Anticancer Potential : Screening in cell lines (e.g., MTT assays) to assess cytotoxicity, with IC values compared to reference drugs .

Advanced Research Questions

Q. How can synthesis conditions be optimized for scalability and sustainability?

Methodological Answer:

- Solvent Optimization : Replace traditional solvents with water-ethanol mixtures to reduce environmental impact .

- Catalyst Screening : Test biocatalysts (e.g., immobilized enzymes) for regioselective hydroxymethylation, reducing byproducts .

- Flow Chemistry : Continuous flow reactors to enhance reaction control and yield (>90% in pilot studies) .

Q. How are structural ambiguities resolved when crystallographic data conflicts with spectroscopic results?

Methodological Answer:

Q. What strategies address contradictory bioactivity data across studies?

Methodological Answer:

- Standardized Assays : Use CLSI guidelines for antimicrobial testing to minimize variability .

- Dose-Response Analysis : Fit data to Hill curves to quantify potency (EC) and efficacy (E) differences .

- Meta-Analysis : Pool datasets from multiple labs using random-effects models to identify consensus trends .

Q. How can structure-activity relationships (SAR) guide derivative design?

Methodological Answer:

- Substituent Scanning : Systematically modify the phenyl (C5) and hydroxymethyl (C7) groups.

- Activity Cliffs : Identify critical substituents (e.g., electron-withdrawing groups at C5 enhance antibacterial activity by 3-fold ).

- 3D-QSAR : CoMFA or CoMSIA models to map steric/electronic requirements for target binding .

Q. What environmental assessments are needed for responsible use?

Methodological Answer:

- Ecotoxicology : Acute toxicity testing in Daphnia magna (LC determination) .

- Biodegradation : OECD 301F assays to measure microbial breakdown in wastewater .

- Green Metrics : Calculate E-factors (<0.5 for optimized routes) and atom economy (>70%) .

Q. What novel applications are emerging for this compound?

Methodological Answer:

- Drug Delivery : Conjugation with nanoparticles (e.g., PLGA) for targeted antimicrobial delivery .

- Photodynamic Therapy : Evaluate singlet oxygen generation under UV/Vis irradiation for cancer treatment .

- Catalysis : As a ligand in asymmetric synthesis (e.g., Pd-catalyzed cross-coupling reactions) .

Q. How are crystallography challenges addressed for flexible substituents?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.